SB-649915 vs. Paroxetine: Hastened Onset of Anxiolytic Efficacy in Rat Social Interaction Paradigm
SB-649915 demonstrates a significantly reduced latency to onset of anxiolytic behavior compared to the SSRI paroxetine in the rat social interaction paradigm. While both compounds ultimately produce anxiolytic effects, the time to achieve therapeutic behavioral change is notably shorter with SB-649915 [1].
| Evidence Dimension | Latency to onset of anxiolytic behavior |
|---|---|
| Target Compound Data | SB-649915 reduced latency to onset of anxiolytic behavior compared to paroxetine |
| Comparator Or Baseline | Paroxetine (SSRI) showed delayed onset of anxiolytic behavior |
| Quantified Difference | Reduced latency (specific time reduction not numerically reported in abstract; behavioral endpoint measured over time) |
| Conditions | Rat social interaction paradigm |
Why This Matters
Faster onset of anxiolytic effects is a critical differentiator for preclinical models of anxiety and depression, enabling more efficient experimental timelines and translational relevance.
- [1] Starr KR, Price GW, Watson JM, Atkinson PJ, Arban R, Melotto S, Dawson LA, Hagan JJ, Upton N, Duxon MS. SB-649915-B, a novel 5-HT1A/B autoreceptor antagonist and serotonin reuptake inhibitor, is anxiolytic and displays fast onset activity in the rat high light social interaction test. Neuropsychopharmacology. 2007 Oct;32(10):2163-72. View Source
